5,5-Dimethyl-2-oxohexanoic acid

Beschreibung

Eigenschaften

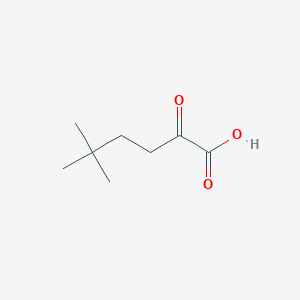

Molekularformel |

C8H14O3 |

|---|---|

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

5,5-dimethyl-2-oxohexanoic acid |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)5-4-6(9)7(10)11/h4-5H2,1-3H3,(H,10,11) |

InChI-Schlüssel |

XOBCNMHHIDUDSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CCC(=O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varied Oxo Positions

5,5-Dimethyl-4-oxohexanoic Acid

- Structure : Ketone group at position 4 instead of position 2.

- Molecular Formula : C₈H₁₄O₃ (same as DM2OHA but with positional isomerism).

- CAS Number : 57965-24-9 .

5,5-Dimethyl-6-oxohexanoic Acid

- Structure : Ketone at position 4.

- Molecular Formula : C₈H₁₄O₃.

- CAS Number : 146072-21-1 .

- Activity: Not directly reported in evidence, but positional differences likely alter solubility and metabolic stability compared to DM2OHA.

DM2OHA’s 2-oxo configuration may enhance reactivity in enzymatic environments compared to 4- or 6-oxo isomers .

Functionalized Analogues with Additional Moieties

2,2,4,6-Tetramethyl-3-oxoheptanoic Acid

- Source : Found in yakuamides A and B from the sponge Ceratopsis sp. .

- Structure: Longer carbon chain (heptanoic acid) with four methyl groups and a 3-oxo group.

- Activity : Demonstrates anti-leukemia activity against P388 cells, comparable to DM2OHA-containing polytheonamides .

- Key Difference : Increased methyl branching may enhance lipophilicity, improving membrane permeability.

(2R,7S,E)-7-Hydroxy-2,5,8,8-Tetramethylnon-5-enoic Acid

- Source: Janadolide from cyanobacteria Okeania sp. .

- Structure: Features a hydroxyl group, double bond (non-5-enoic acid), and four methyl branches.

- Activity: Potent anti-trypanosomal activity (IC₅₀ 47 nM), surpassing suramin, with high selectivity for Trypanosoma brucei over human cell lines .

- Key Difference : Hydroxyl and unsaturated regions enhance hydrogen bonding and conformational flexibility, enabling selective parasite targeting.

Data Table: Key Comparative Features

Vorbereitungsmethoden

Yield and Purity Analysis

The yield and purity of synthesized 5,5-Dimethyl-2-oxohexanoic acid can significantly vary depending on the method used. Here’s a comparative analysis based on recent studies:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Claisen Condensation | 70 - 85 | >95 | High selectivity for desired product |

| Alkylation of Keto Esters | 60 - 80 | >90 | Dependent on alkyl halide used |

| Hydrolysis of Esters | 75 - 90 | >95 | Effective for purification |

These findings indicate that while both methods provide viable routes to synthesis, Claisen condensation tends to offer higher yields and purities.

Reaction Conditions Optimization

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Key factors include:

Temperature Control : Maintaining optimal temperatures (usually between room temperature to reflux conditions) ensures complete reactions without degradation.

Base Selection : The choice of base can influence both the rate of reaction and the formation of side products. Sodium methoxide is often preferred for its effectiveness in Claisen reactions.

Industrial Production Considerations

For large-scale production of this compound, industrial methods may incorporate continuous flow reactors and advanced purification techniques such as chromatography or crystallization to enhance efficiency and product quality.

Continuous Flow Synthesis

Continuous flow synthesis allows for better control over reaction parameters and can significantly reduce reaction times compared to batch processes. This method is particularly advantageous in scaling up production while maintaining high purity levels.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-Dimethyl-2-oxohexanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves keto-acid formation via Claisen condensation or oxidation of substituted hexanoic acids. Optimization includes adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., THF or DMF). Characterization via NMR (¹³C for carbonyl groups at ~200–220 ppm) and IR (C=O stretch ~1700–1750 cm⁻¹) is critical for purity validation. Refer to structural analogs in marine natural product synthesis for reaction inspiration .

Q. How can researchers reliably characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl groups (δ 1.0–1.2 ppm for CH₃) and the α-proton to the ketone (δ 2.5–3.0 ppm). ¹³C NMR confirms the ketone (δ ~210 ppm) and carboxylate (δ ~175 ppm).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion [M-H]⁻ at m/z 158.0943 (C₈H₁₂O₃).

- Chromatography : HPLC with UV detection (λ ~220 nm for carbonyl) ensures purity. Cross-reference with PubChem/CAS databases for spectral validation .

Q. What natural sources contain this compound, and how is it isolated?

- Methodological Answer : The compound is a rare fatty acid residue in cytotoxic polypeptides (e.g., polytheonamides) from marine sponges (Theonella swinhoei). Isolation involves:

- Extraction : Polar solvents (MeOH/H₂O) under nitrogen to prevent oxidation.

- Purification : Size-exclusion chromatography followed by reverse-phase HPLC.

- Validation : Co-injection with synthetic standards and bioactivity assays (e.g., cytotoxicity testing) .

Advanced Research Questions

Q. What mechanistic role does this compound play in bioactive compounds, and how can its interactions be studied?

- Methodological Answer : As a β-keto acid, it may act as a chelator or participate in Schiff base formation with lysine residues in proteins. Techniques:

- Docking Studies : Use software like AutoDock to model interactions with target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with receptors.

- Mutagenesis : Replace the acid in synthetic polypeptides to assess bioactivity loss .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under controlled conditions (pH, temperature).

- Statistical Analysis : Apply ANOVA or t-tests to identify outliers; report confidence intervals.

- Source Verification : Confirm compound purity (≥95% by HPLC) and exclude batch variability. Cross-reference CAS and PubChem data for structural consistency .

Q. What computational strategies are effective for modeling the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., ketone reactivity).

- MD Simulations : Study solvation effects in aqueous vs. lipid environments.

- QSPR Models : Corrogate logP values with bioavailability using tools like CC-DPS .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.